3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-6(8(12)13)9(5-10-7)3-1-2-4-9/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
VFTIDQJNSIJAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC(=O)C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from cyclopropane derivatives or related small ring precursors, which are elaborated through a sequence of functional group transformations, including acylation, halogenation, cyclization, and hydrolysis to afford the spirocyclic core with the desired substituents.
Detailed Synthetic Route from Ethyl Acetoacetate and 1,2-Dibromoethane
A well-documented preparation method involves the following key steps:
Formation of Ethyl 1-Acetyl-1-Cyclopropanecarboxylate
Ethyl acetoacetate is reacted with 1,2-dibromoethane in the presence of a base to yield ethyl 1-acetyl-1-cyclopropanecarboxylate. This step forms the cyclopropane ring with an acetyl substituent and an ester group.Bromination of the Acetyl Group
The acetyl group is brominated using bromine to produce ethyl 1-bromoacetyl-1-cyclopropanecarboxylate. This bromination introduces a good leaving group for subsequent cyclization.Cyclization with Benzylamine
The bromoacetyl compound undergoes cyclization with benzylamine, forming a spirocyclic intermediate, specifically 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane.Hydrolysis and Deprotection Steps
The ester group is hydrolyzed under acidic or basic conditions to give the free carboxylic acid. Subsequent deprotection steps, such as cleavage of protecting groups with sodium hydroxide or trifluoroacetic acid, yield the target this compound.Purification
The compound is purified by recrystallization from aqueous ammonia-ethanol mixtures or by chromatographic techniques such as high-performance liquid chromatography (HPLC).
Alternative Synthetic Routes
Amide Derivative Route
Starting from 1-acetyl-1-cyclopropanecarboxylic ester, the compound is converted to an amide with R-(+)-1-phenylethylamine. The carbonyl moiety of the acetyl group is protected as a ketal, followed by halogenation of the adjacent methyl group. Cyclization under basic conditions yields a pyrrolidone derivative bearing a spirocyclic ring and ketal function. Hydrolysis of the ketal affords the spirocyclic ketone, which can be further transformed into the target compound.Cyclopropane-1,1-Diamide Route
Cyclopropane-1,1-diamide is brominated and then treated with an alkoxide to form a spiro hydantoin intermediate. This compound is subsequently treated with alkali to give 1-aminocyclopropanecarboxylic acid, which can be elaborated into the spirocyclic acid.
Reaction Conditions and Solvent Systems
- Temperature : Reactions are typically conducted between 50°C and 180°C, with optimal yields observed between 80°C and 130°C.
- Reaction Time : Varies from 10 minutes to 48 hours, commonly 30 minutes to 30 hours.
- Solvents : Inert solvents such as acetonitrile, N,N-dimethylformamide, toluene, dimethyl sulfoxide, methanol, ethanol, and ethers like dioxane are employed depending on the step.
- Bases and Acid Acceptors : Organic bases such as triethylamine are preferred for amide formation and cyclization steps.
Purification Techniques
- Chromatography : High-performance liquid chromatography (HPLC) is used for resolution of optical isomers.
- Recrystallization : From aqueous ammonia-ethanol mixtures to obtain colorless crystals.
- Extraction : Multiple aqueous-organic extractions adjusting pH to isolate the free acid.
Data Table: Summary of Key Steps and Conditions
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1. Cyclopropanation | Ethyl acetoacetate + 1,2-dibromoethane + base | Ethyl 1-acetyl-1-cyclopropanecarboxylate | Base-mediated ring formation |
| 2. Bromination | Bromine | Ethyl 1-bromoacetyl-1-cyclopropanecarboxylate | Halogenation of acetyl group |
| 3. Cyclization | Benzylamine + base | 5-Benzyl-4,7-dioxo-5-azaspiro[2.4]heptane | Formation of spirocyclic ring |
| 4. Hydrolysis | Acidic or basic hydrolysis | This compound (free acid) | Ester cleavage |
| 5. Deprotection and purification | Sodium hydroxide, trifluoroacetic acid, HPLC, recrystallization | Pure target compound | Removal of protecting groups, isolation |
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the ketone group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized spirocyclic compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, while the spirocyclic structure may influence its binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | LogP | Key Substituents | Bioactivity |
|---|---|---|---|---|---|
| 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid | C₉H₁₃NO₃ | 183.20 | ~1.2 | None | Not reported |
| 2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid | C₉H₁₂O₄ | 184.19 | 0.95 | 1-Oxa | None |
| SSR180711 | C₁₃H₁₅BrN₂O₂ | 311.18 | 3.1 | 4-Bromophenyl ester | α7 nAChR partial agonist |
| 7,7-Dimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid | C₁₁H₁₉NO₂ | 197.27 | ~1.5 | 7,7-Dimethyl | Not reported |
Biological Activity
3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
- Molecular Formula : C₉H₁₃N₁O₃
- Molecular Weight : 183.21 g/mol
- IUPAC Name : this compound
- Structure : The compound features a spiro structure that includes a nitrogen atom and both a carboxylic acid and a ketone functional group, which may influence its biological reactivity and interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, compounds with similar structural characteristics have demonstrated various pharmacological effects. Potential activities include:
- Antimicrobial Effects : Some spirocyclic compounds have shown promising antimicrobial properties, suggesting that this compound may possess similar capabilities.
- Anticancer Activity : Preliminary studies indicate that compounds with spiro configurations can interact with cellular mechanisms involved in cancer progression.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. The presence of the ketone group allows for participation in various chemical reactions, while the spirocyclic structure may enhance binding affinity to certain biomolecules .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Azaspiro[4.5]decane-8-carboxylic acid | Spiro compound | Different ring size and position of functional groups |
| 6-Azaspiro[3.4]octane-6-carboxylic acid | Spiro compound | Variation in nitrogen placement within the ring |
| 3-Azabicyclo[3.2.1]octane-8-acetic acid | Bicyclic compound | Distinct bicyclic structure without spiro linkage |
| 7-Azaspiro[3.5]nonane-7-carboxylic acid | Spiro compound | Different nitrogen positioning affecting reactivity |
The specific combination of functional groups in this compound may contribute to distinct chemical properties and biological activities compared to its analogs.
Research Findings and Case Studies
While direct studies on the biological activity of this compound remain sparse, related research provides insights into its potential applications:
- Antibacterial Activity : A study on spirocyclic compounds indicated that derivatives could exhibit significant antibacterial activity against pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii. This suggests that similar compounds might be effective against these strains, warranting further investigation into this compound's efficacy in this area .
- Synthesis and Evaluation : The synthesis of related azaspiro compounds has been achieved using various methodologies, including domino radical bicyclization techniques, which could be adapted for producing derivatives of this compound for biological evaluation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, ketones or aldehydes are used as starting materials, with cyclization steps performed under inert atmospheres to prevent oxidation. Reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (often 0–60°C), and catalysts (e.g., Lewis acids) are critical. A reported protocol achieves ~65% yield via a tandem cyclization-carboxylation sequence .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the spirocyclic structure, particularly -NMR for proton environments and -NMR for carbonyl and spiro carbon signals. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS showing [M+H]+ at m/z 200.2). High-resolution MS and IR spectroscopy further validate functional groups like the carboxylic acid (C=O stretch at ~1700 cm) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is stable at room temperature in dry, inert environments but degrades under prolonged exposure to moisture or light. Accelerated stability studies (40°C/75% relative humidity) show <5% degradation over 30 days. Storage in amber glass vials with desiccants (e.g., silica gel) is recommended .
Advanced Research Questions
Q. How can low yields during spiro ring formation be mitigated in scaled-up synthesis?
- Methodological Answer : Optimize reaction kinetics using continuous flow reactors to enhance mixing and heat transfer. For example, a microreactor system at 50°C with residence time <10 minutes improves yield by 15–20% compared to batch processes. Solvent screening (e.g., switching from DCM to acetonitrile) can reduce side reactions .
Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions critical for hydrogen bonding. Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets like enzymes. Reaction path search algorithms (e.g., GRRM) explore energetically feasible routes for derivatization .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability and metabolic stability. For instance, plasma protein binding assays and liver microsome studies reveal rapid hepatic clearance (t <1 hour), explaining reduced in vivo efficacy. Adjust formulations using liposomal encapsulation to enhance half-life .
Q. What strategies are recommended for resolving structural ambiguities in analogs with similar spiro scaffolds?
- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry. For example, a derivative co-crystallized with lysozyme confirmed the (R)-configuration at the spiro center. Comparative NMR analysis (e.g., -NMR for fluorinated analogs) distinguishes substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
